molecular formula C8H15NO B15165564 4-(Pyrrolidin-1-yl)but-2-en-1-ol CAS No. 205194-13-4

4-(Pyrrolidin-1-yl)but-2-en-1-ol

Cat. No.: B15165564
CAS No.: 205194-13-4
M. Wt: 141.21 g/mol
InChI Key: HAJLFYDGSRJSAF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)but-2-en-1-ol is an organic compound that features a pyrrolidine ring attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)but-2-en-1-ol typically involves the reaction of pyrrolidine with a suitable butenol precursor. One common method involves the nucleophilic addition of pyrrolidine to a butenol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)butan-1-ol: Similar structure but lacks the double bond in the butenol chain.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a butenol chain.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

4-(Pyrrolidin-1-yl)but-2-en-1-ol is unique due to the presence of both a pyrrolidine ring and a butenol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or more common pyrrolidine derivatives.

Properties

CAS No.

205194-13-4

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-pyrrolidin-1-ylbut-2-en-1-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-9-5-1-2-6-9/h3-4,10H,1-2,5-8H2

InChI Key

HAJLFYDGSRJSAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC=CCO

Origin of Product

United States

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